(Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one
Description
(Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a 2-thioxothiazolidin-4-one core substituted at position 3 with a 3-hydroxyphenyl group and at position 5 with a 3-nitrobenzylidene moiety. Its Z-configuration refers to the stereochemistry of the exocyclic double bond (C=CH) in the benzylidene substituent . The compound has a molecular formula of C₁₆H₁₀N₂O₄S₂, a molecular weight of 358.4 g/mol, and is available as an industrial-grade chemical with 99% purity .
Properties
IUPAC Name |
(5Z)-3-(3-hydroxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S2/c19-13-6-2-4-11(9-13)17-15(20)14(24-16(17)23)8-10-3-1-5-12(7-10)18(21)22/h1-9,19H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYPFHQRJYVFH-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 3-nitrobenzylidene-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioxothiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones derived from the hydroxyphenyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its antioxidant properties could be attributed to the scavenging of free radicals and reactive oxygen species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and analogs:
Key Observations :
- The 3-hydroxyphenyl group at position 3 may improve solubility or hydrogen-bonding interactions relative to non-polar substituents like benzo[d]thiazol-2-yl .
Antimicrobial and Antifungal Activity
- The indolylmethylene analog (Z)-3-(3-hydroxyphenyl)-5-(1-methylindol-3-ylmethylene)-2-thioxothiazolidin-4-one (EC₅₀ = 12.28 ± 0.1 μM) demonstrated potent anti-tuberculosis activity against Mycobacterium tuberculosis, outperforming many reference drugs .
- In contrast, the target compound’s 3-nitrobenzylidene substituent may confer distinct antibacterial properties, as nitro groups are known to enhance penetration through bacterial membranes .
- 5-(1H-Indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives showed reduced antifungal activity when substituted with aliphatic acids (e.g., butyric acid), highlighting the importance of aromatic substituents for potency .
Enzyme Inhibition
- Tyrosinase inhibition: (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) reduced melanogenesis in mice, indicating structural sensitivity to substituent positioning on the benzylidene ring .
Physicochemical Properties
Insights :
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., -NO₂, -F) on the benzylidene ring enhance antimicrobial activity by improving membrane permeability .
- Hydroxyl groups (e.g., at position 3) improve solubility and enable hydrogen bonding with biological targets .
- Heterocyclic substitutions (e.g., indole or thiazole) expand π-π stacking interactions, critical for enzyme inhibition .
Biological Activity
(Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one, with the CAS number 303790-14-9, is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C16H10N2O4S2 |
| Molecular Weight | 354.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 303790-14-9 |
Mechanisms of Biological Activity
The biological activity of this compound has been attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting microbial cell membranes, which leads to cell lysis. This activity is particularly noted against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells. It interacts with specific molecular targets involved in cell proliferation and survival, suggesting its potential as an anticancer therapeutic .
- Antioxidant Properties : The compound demonstrates strong antioxidant activity, which helps in scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. This property is crucial for its potential use in preventing oxidative damage associated with various diseases .
- Inhibition of Tyrosinase : Recent studies have shown that analogs of this compound effectively inhibit tyrosinase, an enzyme critical in melanin production. This inhibition could be beneficial for developing treatments for hyperpigmentation disorders .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antimicrobial agents, highlighting its potential as a novel antimicrobial agent.
Anticancer Activity Assessment
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2, indicating a pathway through which this compound can exert its anticancer effects .
Tyrosinase Inhibition Study
Analog compounds derived from this compound were tested for their ability to inhibit tyrosinase. The most potent analog showed an IC50 value significantly lower than that of kojic acid, a known skin-lightening agent. This suggests that these compounds could serve as effective agents for treating skin pigmentation disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (Z)-5-(Substituted Benzylidene) Thiazolidinone | Thiazolidinone derivative | Antimicrobial, antioxidant |
| Kojic Acid | Natural phenolic compound | Tyrosinase inhibitor, skin-lightening |
| Benzyl Isothiocyanate | Isothiocyanate derivative | Antimicrobial |
The unique combination of functional groups in this compound contributes to its diverse biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
